molecular formula C27H18BrNO3 B11695947 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11695947
M. Wt: 484.3 g/mol
InChI Key: JZZVALUDUBDRKK-HMMYKYKNSA-N
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Description

The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule featuring a furan ring, a bromophenyl group, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Dihydropyrrolone Core: This step involves the condensation of an appropriate amine with a diketone or ketoester under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the furan ring with the dihydropyrrolone core, typically through a Wittig or Horner-Wadsworth-Emmons reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO₄.

    Reduction: The carbonyl group in the dihydropyrrolone core can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like NaOH or KCN.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: NaOH, KCN, or Grignard reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H18BrNO3

Molecular Weight

484.3 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(3-hydroxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H18BrNO3/c28-21-11-9-19(10-12-21)26-14-13-24(32-26)15-20-16-25(18-5-2-1-3-6-18)29(27(20)31)22-7-4-8-23(30)17-22/h1-17,30H/b20-15+

InChI Key

JZZVALUDUBDRKK-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=CC=C5)O

Origin of Product

United States

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